molecular formula C13H16N2O3 B5712541 N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide

N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide

Cat. No.: B5712541
M. Wt: 248.28 g/mol
InChI Key: YZBUWNGQCFFKDC-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a methoxyphenyl group, and a carbohydrazide moiety

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-11-6-2-9(3-7-11)8-12(16)14-15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBUWNGQCFFKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 4-methoxyphenylacetic acid with cyclopropanecarbohydrazide. The process can be summarized in the following steps:

    Formation of 4-methoxyphenylacetyl chloride: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride.

    Reaction with cyclopropanecarbohydrazide: The resulting 4-methoxyphenylacetyl chloride is then reacted with cyclopropanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide.

Industrial Production Methods

While specific industrial production methods for N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The major product would be the corresponding alcohol derivative.

    Substitution: Various substituted hydrazides can be formed depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific chemical and physical properties.

    Biological Studies: It can be employed in studies investigating the biological activity of hydrazide derivatives.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is not well-documented. it is likely to interact with biological targets through its hydrazide moiety, which can form hydrogen bonds and other interactions with proteins and enzymes. The methoxyphenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide
  • 4-methoxyphenyl isothiocyanate
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

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